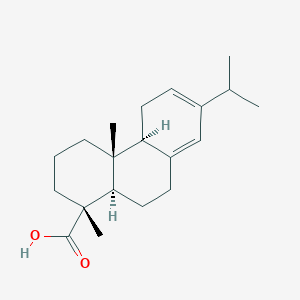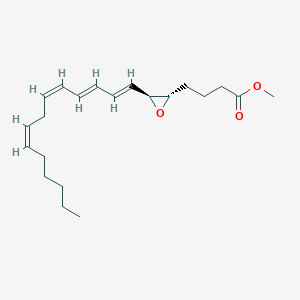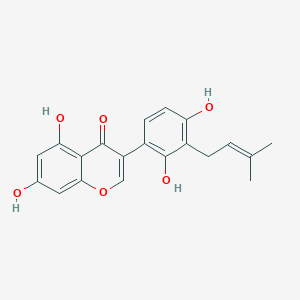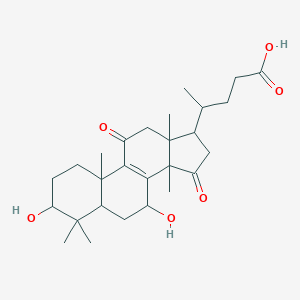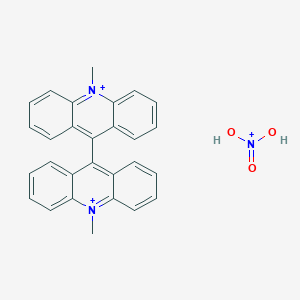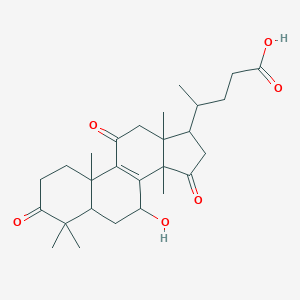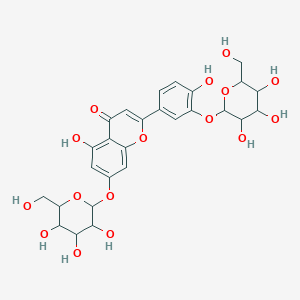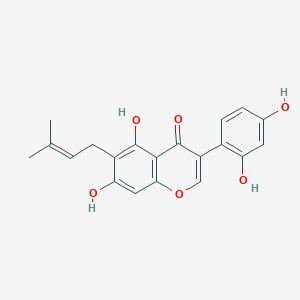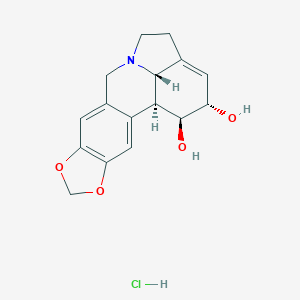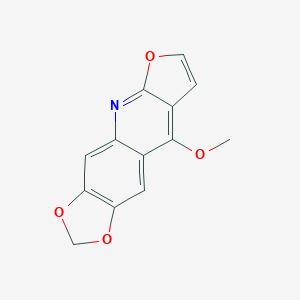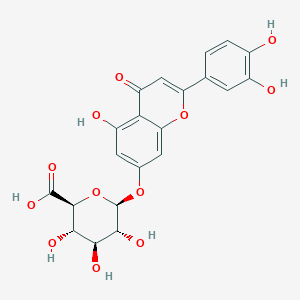
Luteolin 7-glucuronide
Overview
Description
Luteolin 7-O-glucuronide is a flavonoid glycoside compound found in various plants, including Acanthus hirsutus and rye (Secale cereale) . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, such as coronary heart disease, angina pectoris, and cerebral infarction .
Mechanism of Action
Target of Action
Luteolin 7-glucuronide (LGU) primarily targets the RIP3/MLKL signaling pathway . This pathway plays a crucial role in necroptosis, a regulated type of cell death . LGU also targets the STAT signaling pathway , which regulates the expression of IL-6 and IL-1β genes in LPS-stimulated macrophages .
Mode of Action
LGU interacts with its targets by binding to RIP3 more stably and firmly than the RIP3 inhibitor GSK872 . This interaction inhibits the aggregation of MLKL to the nucleus . LGU also regulates the STAT signaling pathway, affecting the expression of IL-6 and IL-1β genes .
Biochemical Pathways
LGU affects several biochemical pathways. It inhibits OGD-induced intracellular Ca 2+ overload, adenosine triphosphate (ATP) depletion, and mitochondrial membrane potential (MMP) decrease . It also regulates the RIP3/MLKL signaling pathway , which is involved in necroptosis, a type of programmed cell death .
Pharmacokinetics
Studies on luteolin, a related compound, suggest that it has a low bioavailability, presumably due to a significant first-pass effect
Result of Action
LGU ameliorates oxygen glucose deprivation (OGD)-induced rat primary cortical neuronal injury via the regulation of the RIP3/MLKL signaling pathway . It effectively improves the OGD-induced decrease in neuronal viability and increase in neuronal death . In vivo, LGU protects against cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model, as shown by improved neurological deficit scores, infarction volume rate, and brain water content rate .
Action Environment
It’s known that lgu is a major active flavonoid glycoside compound extracted from ixeris sonchifolia (bge) Hance, a Chinese medicinal herb . The plant’s growth conditions and extraction methods could potentially affect the action, efficacy, and stability of LGU.
Biochemical Analysis
Biochemical Properties
Luteolin 7-glucuronide interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme luteolin 7-O-glucuronosyltransferase, which uses UDP-glucuronate and luteolin to produce UDP and luteolin 7-O-beta-D-glucuronide . It also has strong antioxidant properties .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to inhibit the STAT3 pathway, have an antiproliferative action, and an important antioxidant property in HUVEC cells . It also ameliorates oxygen glucose deprivation (OGD)-induced rat primary cortical neuronal injury .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the OGD-induced increase in expressions of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) . Moreover, molecular docking analysis showed that this compound might bind to RIP3 more stably and firmly than the RIP3 inhibitor GSK872 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found to effectively improve the OGD-induced decrease in neuronal viability and increase in neuronal death
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been proven to protect cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a substrate for the enzyme luteolin 7-O-glucuronosyltransferase, which uses UDP-glucuronate and luteolin to produce UDP and luteolin 7-O-beta-D-glucuronide .
Subcellular Localization
It has been suggested that it might be involved in the regulation of the RIP3/MLKL signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Luteolin 7-O-glucuronide can be synthesized through enzymatic reactions involving luteolin and UDP-glucuronate. The enzyme luteolin 7-O-glucuronosyltransferase catalyzes the reaction, producing luteolin 7-O-glucuronide and UDP as by-products . The reaction typically occurs under mild conditions, with the enzyme functioning optimally at physiological pH and temperature.
Industrial Production Methods: Industrial production of luteolin 7-O-glucuronide involves the extraction of the compound from plant sources, such as Ixeris sonchifolia (Bge.) Hance . The extraction process includes solvent extraction, purification using chromatographic techniques, and crystallization to obtain the pure compound. High-performance thin-layer chromatography (HPTLC) is often employed for the quantification and quality control of the extracted glycosides .
Chemical Reactions Analysis
Types of Reactions: Luteolin 7-O-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of luteolin 7-O-glucuronide, such as its oxidized, reduced, and substituted forms .
Scientific Research Applications
Luteolin 7-O-glucuronide has a wide range of scientific research applications:
Comparison with Similar Compounds
Luteolin 7-O-glucuronide is compared with other similar flavonoid glycosides, such as:
Luteolin 7-O-glucoside: Both compounds have similar antioxidant and anti-inflammatory properties, but luteolin 7-O-glucuronide has shown higher bioavailability and stability.
Apigenin 7-O-glucuronide: While both compounds exhibit anti-inflammatory effects, luteolin 7-O-glucuronide has a broader range of biological activities, including neuroprotection.
Quercetin 3-O-glucuronide: Luteolin 7-O-glucuronide and quercetin 3-O-glucuronide share antioxidant properties, but the former has additional anti-inflammatory and neuroprotective effects.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOKLTVXQRUSG-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952181 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29741-10-4 | |
| Record name | Luteolin 7-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29741-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin-7-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEOLIN 7-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4346D0X7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



